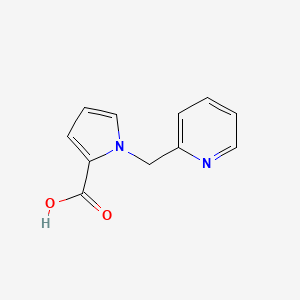

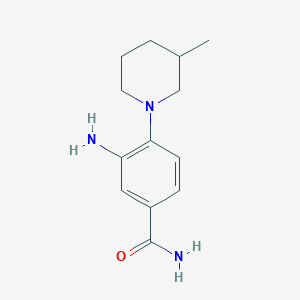

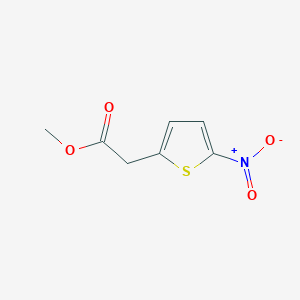

![molecular formula C11H18N2O3 B1518060 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]décane-2,4-dione CAS No. 1153129-25-9](/img/structure/B1518060.png)

3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]décane-2,4-dione

Vue d'ensemble

Description

3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C11H18N2O3 and its molecular weight is 226.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agonisme du récepteur opioïde delta

Ce composé a été identifié comme un nouveau chémotype pour l'agonisme du récepteur opioïde delta (DOR) . Les DOR sont des cibles potentielles pour le traitement des troubles neurologiques et psychiatriques, notamment la douleur chronique et la migraine. La sélectivité et l'efficacité du composé pour se lier au DOR par rapport aux autres RCPG en font un candidat prometteur pour le développement de nouveaux analgésiques avec moins d'effets secondaires que les candidats cliniques actuels .

Dépistage à haut débit en découverte de médicaments

La structure unique du composé a été utilisée dans des essais de dépistage à haut débit pour identifier de nouveaux agonistes du récepteur opioïde delta . Sa capacité à se lier au site orthostérique du DOR par l'intermédiaire d'un docking et d'une simulation dynamique moléculaire est importante pour la découverte de médicaments aux propriétés pharmacologiques améliorées .

Modélisation computationnelle en pharmacologie

En recherche pharmacologique, la modélisation computationnelle est cruciale pour prédire la manière dont les candidats médicaments interagissent avec leurs cibles. Le composé sert d'échafaudage pour des études computationnelles afin de comprendre la dynamique de liaison et le biais de signalisation vers la signalisation des protéines G, ce qui est essentiel pour concevoir des médicaments aux effets thérapeutiques spécifiques .

Inhibition du domaine prolyl hydroxylase

Les dérivés de spiro[4.5]décanone, qui partagent un motif structurel similaire avec le composé en question, ont été étudiés comme des inhibiteurs des enzymes du domaine prolyl hydroxylase (PHD) . Ces enzymes jouent un rôle dans la réponse à l'hypoxie, et leur inhibition a un potentiel thérapeutique dans le traitement de l'anémie et des maladies liées à l'ischémie.

Science des matériaux : Normes analytiques

En science des matériaux, le composé peut être utilisé comme une norme analytique pour garantir la qualité et la cohérence des analyses chimiques . Sa structure bien définie et sa stabilité dans des conditions spécifiques le rendent adapté à une utilisation dans diverses techniques analytiques, notamment la HPLC et la chromatographie en phase gazeuse.

Ingénierie chimique : Optimisation des procédés

Le profil de stabilité et de réactivité du composé présente un intérêt en ingénierie chimique, où il peut être utilisé pour optimiser les procédés de synthèse . La compréhension de son comportement dans différentes conditions peut conduire à des méthodes de production plus efficaces et rentables pour les produits pharmaceutiques et autres produits chimiques.

Mécanisme D'action

Target of Action

The primary targets of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione are the Receptor-interacting protein kinase 1 (RIPK1) , Hypoxia-inducible factor prolyl hydroxylase (PHD) , and the Delta Opioid Receptor (DOR) . These targets play crucial roles in various biological processes, including cell death, response to hypoxia, and pain modulation.

Mode of Action

3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione interacts with its targets in different ways:

- With RIPK1, it acts as an inhibitor .

- With PHD, it acts as a pan-inhibitor .

- With DOR, it acts as a selective agonist .

Biochemical Pathways

The compound affects several biochemical pathways:

- It inhibits the necroptosis signaling pathway by targeting RIPK1 .

- It inhibits the hypoxia response pathway by targeting PHD .

- It modulates pain signaling by targeting DOR .

Pharmacokinetics

The pharmacokinetic properties of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4Related compounds have been optimized for phd2 inhibition and an optimal pk/pd profile .

Result of Action

The molecular and cellular effects of the compound’s action include:

Analyse Biochimique

Biochemical Properties

3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to interact with delta opioid receptors, exhibiting selective agonist activity . These interactions are characterized by binding to the orthosteric site of the receptor, leading to modulation of receptor activity and downstream signaling pathways .

Cellular Effects

The effects of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate cAMP production in cells expressing delta opioid receptors, thereby affecting intracellular signaling cascades . Additionally, it can alter gene expression profiles related to pain and inflammation, highlighting its potential therapeutic applications .

Molecular Mechanism

At the molecular level, 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione exerts its effects through specific binding interactions with biomolecules. It acts as an agonist at delta opioid receptors, promoting G-protein signaling while exhibiting low beta-arrestin recruitment efficacy . This selective signaling bias is crucial for its therapeutic potential, as it reduces the likelihood of adverse effects associated with beta-arrestin pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione over time are critical for its efficacy in laboratory settings. Studies have shown that this compound remains stable under physiological conditions, maintaining its activity over extended periods . Long-term exposure to this compound in vitro has demonstrated sustained modulation of cellular functions without significant degradation .

Dosage Effects in Animal Models

In animal models, the effects of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione vary with dosage. At therapeutic doses, it exhibits potent analgesic effects with minimal adverse reactions . At higher doses, there is a risk of toxicity and adverse effects, including potential convulsions . These findings underscore the importance of precise dosage control in therapeutic applications.

Metabolic Pathways

3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . These interactions can influence metabolic flux and the levels of various metabolites, impacting the overall metabolic profile of the organism .

Transport and Distribution

The transport and distribution of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound is efficiently transported across cell membranes and accumulates in tissues expressing high levels of delta opioid receptors . Its distribution is influenced by factors such as tissue perfusion and receptor density .

Subcellular Localization

Within cells, 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione localizes to specific subcellular compartments. It is predominantly found in the plasma membrane, where it interacts with delta opioid receptors . Additionally, post-translational modifications and targeting signals may direct it to other cellular compartments, influencing its activity and function .

Propriétés

IUPAC Name |

3-(3-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c14-8-4-7-13-9(15)11(12-10(13)16)5-2-1-3-6-11/h14H,1-8H2,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFLUZKGYFKTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=O)N(C(=O)N2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Cyclopropylmethyl)carbamoyl]formic acid](/img/structure/B1517979.png)

![6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1517983.png)

![3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B1517996.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1517997.png)

![3-amino-4-[(2-methoxyethyl)amino]-N-methylbenzene-1-sulfonamide](/img/structure/B1517998.png)